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Compound of Interest

Butanedinitrile, 2,3-diethyl-2,3-
Compound Name:
dimethyl-

Cat. No.: B145516

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the
Spectroscopic Characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound with CAS number 128903-20-8, identified as Butanedinitrile, 2,3-diethyl-2,3-
dimethyl-. The document is intended to serve as a valuable resource for researchers,
scientists, and professionals in drug development and related fields who are working with or
have an interest in this and similar aliphatic dinitrile compounds.

Compound Identification
« CAS Number: 128903-20-8[1][2][3][21[5][6]

Chemical Name: Butanedinitrile, 2,3-diethyl-2,3-dimethyl-[1][2][3][4][5][6]

Synonyms: 2,3-diethyl-2,3-dimethylsuccinonitrile, VAZO-64A[3][4][6]

Molecular Formula: C10H16N2[1][2][4][6]

Molecular Weight: 164.25 g/mol [1][4]

Predicted Spectroscopic Data
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Due to the limited availability of public experimental spectra for CAS 128903-20-8, this section
presents predicted spectroscopic data based on computational models and typical values for
similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals
corresponding to the different proton environments in the molecule.

13C NMR (Carbon NMR): The carbon NMR spectrum is predicted to display five signals,
representing the unigque carbon atoms in the structure.

IH NMR 13C NMR
Predicted _ Predicted

) ) Predicted ) ) ) )
Chemical Shift o Assignment Chemical Shift Assignment

Multiplicity

(ppm) (Ppm)
~09-1.2 Triplet -CH2CHs ~115-125 C=N
~15-1.8 Quartet -CH2CHs ~40 - 50 -C(CHs)(CzH5)
~13-16 Singlet -C(CHs) ~25-35 -CH2CHs
~20-30 -C(CHs)
~8-15 -CH2CHs

Infrared (IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in a
molecule. For Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, the most characteristic absorption is
that of the nitrile group.
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Predicted IR Absorption

Frequency Range (cm~1) Vibrational Mode

2240-2260 C=N stretch (Nitrile)
2850-3000 C-H stretch (Alkyl)

1350-1480 C-H bend (Alkyl)

Below 1500 C-C stretch (Fingerprint region)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular
weight and elemental compaosition.

Mass Spectrometry Data

Calculated Exact Mass 164.1313 Da

Molecular Formula C1oH1eN2

Experimental Protocols

While specific experimental data for CAS 128903-20-8 is not readily available in the public
domain, this section outlines standard methodologies for acquiring the spectroscopic data
discussed above. These protocols are generally applicable to the analysis of liquid organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.
Methodology:

o Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs). The deuterated solvent is necessary for the
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instrument's lock system.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the
chemical shifts.

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the
sample height is sufficient for the instrument's detector.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then
tuned and shimmed to optimize the magnetic field homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra. For 13C NMR, a larger number of
scans is typically required due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency-domain spectrum. Phase and baseline corrections are applied, and
the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology (for liquid samples):

o Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto
the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a
thin liquid film.

e Background Spectrum: Acquire a background spectrum of the empty sample compartment to
account for atmospheric and instrumental interferences.

o Sample Spectrum: Place the sample holder with the salt plates into the spectrometer's
sample compartment.

» Data Acquisition: Acquire the FT-IR spectrum. The instrument passes an infrared beam
through the sample and measures the amount of light absorbed at each frequency.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to produce the final absorbance or transmittance spectrum. The positions and
intensities of the absorption bands are then analyzed to identify functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and determine their respective mass-to-
charge ratios, providing information on molecular weight and fragmentation patterns.

Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm range)
in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.

e Instrument Setup:

o Injector: Set the injector temperature to ensure rapid vaporization of the sample without
thermal degradation (e.g., 250 °C).

o GC Column: Select a suitable capillary column (e.g., a nonpolar DB-5ms column) and set
the oven temperature program. A typical program might start at a low temperature, ramp
up to a higher temperature to elute the compounds of interest, and then hold at the final
temperature.

o Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

o Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole
temperature (e.g., 150 °C). Set the mass scan range to cover the expected molecular
weight of the analyte and its fragments.

« Injection: Inject a small volume (typically 1 uL) of the sample solution into the GC.

o Data Acquisition: The sample is vaporized in the injector and carried by the gas stream onto
the GC column. Components of the sample are separated based on their boiling points and
interactions with the column's stationary phase. As each component elutes from the column,
it enters the mass spectrometer, where it is ionized (typically by electron impact), and the
resulting ions are separated by their mass-to-charge ratio.
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« Data Analysis: The resulting chromatogram shows peaks corresponding to the separated
components. The mass spectrum for each peak can be analyzed to determine the molecular
weight and fragmentation pattern, which can be used to identify the compound by comparing

it to a spectral library or by manual interpretation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Data Analysis of CAS 128903-20-8: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145516#cas-128903-20-8-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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